molecular formula C61H87N17O14 B12060875 H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

Cat. No.: B12060875
M. Wt: 1282.4 g/mol
InChI Key: HYGBEAAGLVPDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. This peptide also influences the release of aldosterone, which regulates sodium and water balance in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: is unique due to its specific sequence and its role as a precursor to angiotensin II. Its ability to be converted into a potent vasoconstrictor makes it a valuable compound for studying the renin-angiotensin system and developing treatments for hypertension .

Properties

Molecular Formula

C61H87N17O14

Molecular Weight

1282.4 g/mol

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C61H87N17O14/c1-32(2)22-46(60(91)92)75-54(85)44(25-37-28-65-30-68-37)71-53(84)42(23-35-12-8-7-9-13-35)72-56(87)47-15-11-21-78(47)59(90)45(26-38-29-66-31-69-38)74-58(89)50(34(5)6)77-55(86)43(24-36-16-18-39(79)19-17-36)73-57(88)49(33(3)4)76-52(83)41(14-10-20-67-61(63)64)70-51(82)40(62)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,82)(H,71,84)(H,72,87)(H,73,88)(H,74,89)(H,75,85)(H,76,83)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)

InChI Key

HYGBEAAGLVPDGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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